5-[(2-Benzylphenyl)amino]pentanoic acid hydrochloride is a chemical compound with the molecular formula and a molecular weight of 319.83 g/mol. This compound is recognized for its unique structural features, which include a benzylphenyl moiety and an amino acid backbone, making it significant in various scientific research applications. It is classified as an amino acid derivative and is often used as a building block in organic synthesis and biological studies due to its potential effects on cellular processes and molecular interactions.
The synthesis of 5-[(2-Benzylphenyl)amino]pentanoic acid hydrochloride typically involves the reaction of 2-benzylphenylamine with pentanoic acid. This reaction is generally facilitated by an acid catalyst and performed under controlled conditions to optimize yield and purity. The process may also include steps such as purification through crystallization or chromatography to isolate the desired compound.
The molecular structure of 5-[(2-Benzylphenyl)amino]pentanoic acid hydrochloride can be represented using various chemical notation systems:
InChI=1S/C18H21NO2.ClH/c20-18(21)12-6-7-13-19-17-11-5-4-10-16(17)14-15-8-2-1-3-9-15;/h1-5,8-11,19H,6-7,12-14H2,(H,20,21);1H
C1=CC=C(C=C1)CC2=CC=CC=C2NCCCCC(=O)O.Cl
The compound has a melting point range of approximately 225–230 °C and exhibits solubility in water at about 45 g/L at 25 °C. It also shows strong UV absorption at a wavelength of 300 nm, indicating its potential use in photochemical applications.
5-[(2-Benzylphenyl)amino]pentanoic acid hydrochloride can undergo various chemical reactions:
Common reagents used in these reactions include:
These reactions are typically carried out under controlled temperature and pH conditions to ensure successful outcomes.
The mechanism of action for 5-[(2-Benzylphenyl)amino]pentanoic acid hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. It modulates their activity, leading to various biological effects. The exact pathways influenced depend on the context of its application in biological studies or drug development .
The compound appears as a white or off-white powder. Its physical properties include:
5-[(2-Benzylphenyl)amino]pentanoic acid hydrochloride exhibits amphoteric characteristics due to the presence of both carboxylic and amino groups. This allows it to act as both an acid and a base in chemical reactions. Its structural features contribute to its reactivity profile in organic synthesis .
5-[(2-Benzylphenyl)amino]pentanoic acid hydrochloride has diverse applications in scientific research:
CAS No.:
CAS No.:
CAS No.: 59384-04-2